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Compound of Interest

Compound Name: 1-Amino-2-methylpropan-2-ol-d6

Cat. No.: B12401895

An In-depth Technical Guide to 1-Amino-2-
methylpropan-2-ol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Amino-2-methylpropan-2-ol-
d6, a deuterated analog of 1-Amino-2-methylpropan-2-ol. This isotopically labeled compound is
a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, primarily serving as
an internal standard in quantitative bioanalysis by mass spectrometry.

Core Physicochemical Properties

1-Amino-2-methylpropan-2-ol-dé6 is the deuterium-labeled version of 1-Amino-2-
methylpropan-2-ol, where the six hydrogen atoms on the two methyl groups are replaced with
deuterium. This substitution results in a mass shift that allows for its differentiation from the
unlabeled form in mass spectrometric analyses, without significantly altering its chemical
properties.
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1-Amino-2-methylpropan-

1-Amino-2-methylpropan-

Property

2-ol-d6 2-ol (Unlabeled)
CAS Number 1953176-77-6 2854-16-2[1]
Molecular Formula C4H5D6NO C4H11NOJ[1]

Molecular Weight 95.17 g/mol [2] 89.14 g/mol [1]
1,1-Dimethylethanolamine-d6, 1,1-Dimethylethanolamine, 2-
2-Amino-a,a-dimethylethanol- Amino-a,a-dimethylethanol, 2-
Synonyms

d6, 2-Hydroxy-2-methyl-1-
propylamine-d6

Hydroxy-2-methyl-1-

propylamine

Synthesis and Spectroscopic Data

While specific proprietary synthesis protocols may vary, a common and logical approach to

synthesizing 1-Amino-2-methylpropan-2-ol-d6 involves a two-step process starting from

commercially available deuterated acetone (acetone-d6).

Experimental Protocol: Synthesis of 1-Amino-2-
methylpropan-2-ol-d6 (Representative)

Step 1: Synthesis of Acetone-d6 Cyanohydrin

 In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel,

and a thermometer, a solution of sodium cyanide (NaCN) in water is prepared and cooled to

10-15°C in an ice bath.

e Acetone-d6 is added to the stirred NaCN solution.

 Sulfuric acid (40%) is added dropwise via the dropping funnel, maintaining the temperature

between 10°C and 20°C.

 After the addition is complete, the mixture is stirred for an additional 15-30 minutes.

e The organic layer, containing acetone-d6 cyanohydrin, is separated. The aqueous layer is

extracted with a suitable solvent (e.g., diethyl ether).
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» The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure to yield the crude acetone-d6 cyanohydrin.

Step 2: Reduction to 1-Amino-2-methylpropan-2-ol-d6

e A suspension of a reducing agent, such as lithium aluminum hydride (LiAIH4), in an
anhydrous ether solvent (e.qg., tetrahydrofuran, THF) is prepared in a separate flask under an
inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C.

e The crude acetone-d6 cyanohydrin, dissolved in anhydrous THF, is added dropwise to the
LiAlH4 suspension, maintaining the temperature at 0°C.

 After the addition, the reaction mixture is allowed to warm to room temperature and then
refluxed for several hours to ensure complete reduction of the nitrile group.

e The reaction is carefully quenched by the sequential slow addition of water and a sodium
hydroxide solution at 0°C.

e The resulting salts are filtered off, and the filter cake is washed with THF.

e The filtrate is concentrated under reduced pressure to yield the crude 1-Amino-2-
methylpropan-2-ol-d6, which can be further purified by distillation.

Acetone-d6 NaCN, H2S04
Step 1
Acetone-d6 Cyanohydrin LiAIH4, THF
Step 2

1-Amino-2-methylpropan-2-ol-d6
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Caption: Proposed synthesis pathway for 1-Amino-2-methylpropan-2-ol-d6.

Predicted Spectroscopic Data

The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for 1-Amino-2-methylpropan-2-ol-d6, based on the known data for
its unlabeled counterpart and the principles of isotopic labeling.

Table 1: Predicted tH and 3C NMR Chemical Shifts

Predicted Chemical o
Nucleus . Multiplicity Notes
Shift (6, ppm)

CHz (Methylene

protons)

1H NMR ~2.60 S

CDs (Methyl protons) -
Signal absent due to

deuteration

C-O (Carbon bearing
the hydroxyl group)

13C NMR ~70 s

C-N (Carbon bearing

~50 S )
the amino group)
CDs (Methyl carbons)
- Signal is a multiplet
~25 m due to C-D coupling

and has reduced

intensity

Note: The signals for the OH and NHz protons in *H NMR can be broad and their chemical
shifts are concentration and solvent-dependent. They may also exchange with D20.

Table 2: Predicted Mass Spectrometry Fragmentation
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m/z (Mass-to-Charge

. Proposed Fragment Notes

Ratio)

95 [CaHsDeNO]* Molecular ion (M+)

78 [M - NHs]* Loss of ammonia
Alpha-cleavage, loss of the

64 [M - CHz2NHz]* _ _
aminomethyl radical

48 [CD3]2C=0OH* Alpha-cleavage product

Application in Bioanalysis

The primary application of 1-Amino-2-methylpropan-2-ol-d6 is as a stable isotope-labeled
internal standard (SIL-IS) for the quantification of an analyte in biological matrices using Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The SIL-IS is chemically identical
to the analyte but has a different mass, allowing it to be distinguished by the mass
spectrometer. Its purpose is to account for variability during sample preparation and analysis,
thereby improving the accuracy and precision of the measurement.

Experimental Protocol: Use as an Internal Standard in
LC-MS/MS (Representative)

This protocol describes a general workflow for the quantification of a hypothetical analyte in
human plasma using 1-Amino-2-methylpropan-2-ol-d6 as an internal standard.

1. Sample Preparation (Protein Precipitation)
o Thaw plasma samples, calibration standards, and quality control samples.

e To 50 pL of each sample in a microcentrifuge tube, add 150 pL of a protein precipitation
solvent (e.g., acetonitrile) containing 1-Amino-2-methylpropan-2-ol-d6 at a fixed
concentration (e.g., 100 ng/mL).

» Vortex each tube for 30 seconds to mix and precipitate proteins.
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o Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated
proteins.

o Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis

e Liquid Chromatography (LC) Conditions:

[e]

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 um).

[e]

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

(¢]

[¢]

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

Flow Rate: 0.4 mL/min.

[¢]

[e]

Injection Volume: 5 pL.
e Mass Spectrometry (MS) Conditions:
o lonization Mode: Positive Electrospray lonization (ESI+).
o Analysis Mode: Multiple Reaction Monitoring (MRM).
o MRM Transitions:
» Analyte: A specific precursor-to-product ion transition for the analyte of interest.

» [nternal Standard (1-Amino-2-methylpropan-2-ol-d6): e.g., m/z 96.2 — 78.2
(corresponding to [M+H]* - [M+H - NHs]*). Note: The exact m/z values may vary
slightly based on instrument calibration.

o Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source
temperature, gas flows) and collision energy for both the analyte and the internal standard.

3. Data Analysis
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Integrate the peak areas for both the analyte and the internal standard in each sample.
Calculate the peak area ratio (Analyte Area / Internal Standard Area).

Construct a calibration curve by plotting the peak area ratio versus the concentration for the
calibration standards.

Determine the concentration of the analyte in the unknown samples by interpolating their
peak area ratios from the calibration curve.
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Caption: Workflow for bioanalysis using an internal standard.

In conclusion, 1-Amino-2-methylpropan-2-ol-d6 is a crucial tool for modern drug
development, enabling researchers to obtain high-quality quantitative data from complex
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biological samples. Its synthesis from readily available deuterated starting materials and its
application as an internal standard in LC-MS/MS workflows are fundamental techniques in the
field of bioanalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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